3-(2-hydroxy-1-phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one

Structural isomerism Pharmacophore presentation Hydrogen bonding topology

3-(2-Hydroxy-1-phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one (CAS 338777-60-9; molecular formula C11H12N2O2S; molecular weight 236.29 g/mol) is a substituted 2-thioxoimidazolidin-4-one (thiohydantoin) derivative that incorporates a 2-hydroxy-1-phenylethyl substituent at the N3 position of the imidazolidinone ring. The compound features a thioxo group (-C=S) at position 2, a carbonyl at position 4, and a hydroxyl-bearing phenylethyl side chain, distinguishing it from simpler N-phenyl or N-phenethyl thiohydantoin analogs.

Molecular Formula C11H12N2O2S
Molecular Weight 236.29
CAS No. 338777-60-9
Cat. No. B2514726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-hydroxy-1-phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one
CAS338777-60-9
Molecular FormulaC11H12N2O2S
Molecular Weight236.29
Structural Identifiers
SMILESC1C(=O)N(C(=S)N1)C(CO)C2=CC=CC=C2
InChIInChI=1S/C11H12N2O2S/c14-7-9(8-4-2-1-3-5-8)13-10(15)6-12-11(13)16/h1-5,9,14H,6-7H2,(H,12,16)
InChIKeyFURQFDBXKBROJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Hydroxy-1-phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one (CAS 338777-60-9): Core Chemical Identity and Procurement-Relevant Classification


3-(2-Hydroxy-1-phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one (CAS 338777-60-9; molecular formula C11H12N2O2S; molecular weight 236.29 g/mol) is a substituted 2-thioxoimidazolidin-4-one (thiohydantoin) derivative that incorporates a 2-hydroxy-1-phenylethyl substituent at the N3 position of the imidazolidinone ring [1]. The compound features a thioxo group (-C=S) at position 2, a carbonyl at position 4, and a hydroxyl-bearing phenylethyl side chain, distinguishing it from simpler N-phenyl or N-phenethyl thiohydantoin analogs . Its computed XLogP3-AA value of 0.6 indicates moderate lipophilicity, while the presence of two hydrogen bond donors and three hydrogen bond acceptors suggests significant intermolecular interaction potential [1]. The compound is commercially available from multiple suppliers at purities exceeding 95%, with a reported melting point of 153–155 °C, and is supplied for research and further manufacturing use only [2].

Why 3-(2-Hydroxy-1-phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one Cannot Be Interchanged with Generic 2-Thioxoimidazolidin-4-one Analogs


Generic substitution among 2-thioxoimidazolidin-4-one (thiohydantoin) derivatives is precluded by the profound impact of N3-substituent identity on molecular recognition, physicochemical properties, and biological target engagement. The 2-hydroxy-1-phenylethyl substituent in the target compound introduces a chiral secondary alcohol moiety capable of forming directional hydrogen bonds that are absent in simple N-phenyl (CAS 2010-15-3) or N-phenethyl (CAS 287918-12-1) analogs [1]. Furthermore, positional isomerism within the same molecular formula (C11H12N2O2S) yields functionally distinct compounds: the target compound places the hydroxyalkyl moiety on the N3 side chain, whereas the isomeric phenylthiohydantoin-threonine (CAS 5789-21-9) bears the hydroxyethyl group at the C5 ring position, resulting in a different spatial presentation of the hydrogen bond donor/acceptor pharmacophore [2]. These structural differences lead to divergent LogP values, melting points, and computable drug-likeness parameters that directly affect solubility, formulation behavior, and target-binding profiles, making procurement of the exact N3-(2-hydroxy-1-phenylethyl) regioisomer essential for reproducible experimental outcomes [1].

3-(2-Hydroxy-1-phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


Positional Isomer Discrimination: N3-(2-Hydroxy-1-phenylethyl) vs. C5-(1-Hydroxyethyl) Substitution in Thiohydantoins

The target compound and phenylthiohydantoin-threonine (CAS 5789-21-9) share the identical molecular formula C11H12N2O2S and molecular weight (236.29 g/mol), yet differ fundamentally in the attachment point of the hydroxyalkyl moiety [1]. In the target compound, the 2-hydroxy-1-phenylethyl group is linked via the N3 imidazolidinone nitrogen, positioning the hydroxyl group on a flexible side chain approximately 4–5 Å from the ring system. In PTH-threonine, the 1-hydroxyethyl group is directly attached to the C5 ring carbon, constraining the hydroxyl to a fixed orientation relative to the thiohydantoin core [2]. This topological difference alters the computed hydrogen bond donor/acceptor vector angles and is expected to produce divergent binding poses toward protein targets such as androgen receptor or kinase ATP-binding pockets, where the N3-substituted variant can project the hydroxyl into a distinct sub-pocket inaccessible to the C5-substituted isomer [3].

Structural isomerism Pharmacophore presentation Hydrogen bonding topology

Hydrogen Bond Donor/Acceptor Capacity: Differentiation from N-Phenyl and N-Phenethyl Thiohydantoin Analogs

The target compound possesses two hydrogen bond donors (one from the secondary amide NH of the imidazolidinone ring and one from the side-chain hydroxyl group) and three hydrogen bond acceptors (the thioxo sulfur, the C4 carbonyl oxygen, and the side-chain hydroxyl oxygen), yielding a total HBD count of 2 and HBA count of 3 [1]. In contrast, the close analog 3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one (PTH-glycine, CAS 2010-15-3; C9H8N2OS; MW 192.24) contains only one HBD (the ring NH) and two HBAs (C=S and C=O), lacking the hydroxyl group entirely [2]. Similarly, 3-phenethyl-2-thioxoimidazolidin-4-one (CAS 287918-12-1; C11H12N2OS; MW 220.29) also lacks a hydroxyl substituent . The additional HBD in the target compound enhances aqueous solubility potential and enables specific hydrogen bond interactions with biological targets that are sterically and electronically inaccessible to the non-hydroxylated analogs, as supported by class-level evidence from 2-thioxoimidazolidin-4-one SAR studies demonstrating that polar substituents on the N3 side chain modulate target binding affinity [3].

Hydrogen bonding Drug-likeness Solubility prediction

Commercially Available Purity Specifications: 98% (NLT) with ISO-Certified Quality Management versus Typical 95% Research-Grade Analogs

The target compound is commercially available with a certified minimum purity of 98% (NLT, 'Not Less Than') from ISO-certified suppliers, supported by batch-specific quality control documentation suitable for pharmaceutical R&D and regulatory quality control workflows . In comparison, closely related analogs such as 3-phenethyl-2-thioxoimidazolidin-4-one (CAS 287918-12-1) and various substituted 2-thioxotetrahydro-4H-imidazol-4-one derivatives are typically offered at 95% purity as standard research grade . The 3-percentage-point purity differential corresponds to a 60% reduction in total impurity burden (from 5% to 2% total impurities, assuming the balance is impurities), which is meaningful for applications requiring tight control over impurity profiles, such as in vitro pharmacological profiling, analytical method validation, or use as a reference standard in impurity fate and degradation studies .

Purity specification Quality assurance Procurement compliance

Class-Level Antioxidant Activity: 2-Thioxoimidazolidin-4-one Scaffold DPPH Radical Scavenging Compared to Ascorbic Acid Reference

While direct antioxidant assay data for the specific target compound (CAS 338777-60-9) have not been identified in the peer-reviewed primary literature, robust class-level evidence demonstrates that 2-thioxoimidazolidin-4-one (thiohydantoin) derivatives exhibit potent DPPH radical-scavenging activity. In a representative study, novel thiohydantoin derivative AM3 displayed an IC50 of 22.09 µM in the DPPH assay, comparable to ascorbic acid as the reference standard [1]. In a separate evaluation, compound 4a from a thiohydantoin series achieved DPPH scavenging with IC50 = 10.04 ± 0.49 µg/mL, alongside antiproliferative activity against MCF7 (IC50 = 2.53 ± 0.09 µg/mL) and PC3 (IC50 = 3.25 ± 0.12 µg/mL) cancer cell lines [2]. Additionally, 2-thiohydantoin derivatives examined via the Blois method achieved DPPH inhibition rates of 77.4%–83.9% [3]. Activity within this scaffold class is modulated by N3 and C5 substituent identity, with hydroxyl-bearing substituents (as present in the target compound) generally enhancing radical-scavenging capacity through additional hydrogen atom donation [4]. Direct confirmatory data for the specific compound would require bespoke assay execution.

Antioxidant activity DPPH assay Free radical scavenging

Calculated Physicochemical Property Profile: Measured Melting Point and LogP Differentiation from Unsubstituted and N-Alkyl Thiohydantoins

The target compound exhibits a measured melting point of 153–155 °C, as reported by Key Organics Ltd. for product 5N-905 (purity >95%) [1]. This value is substantially lower than that of the unsubstituted 2-thiohydantoin parent scaffold (mp approximately 230 °C for 2-thiohydantoin, CAS 503-87-7, and approximately 190–194 °C for N-phenylrhodanine analogs) and the positional isomer PTH-threonine (mp 194 °C decomp) [2], consistent with the disruption of crystal lattice packing by the bulky, flexible 2-hydroxy-1-phenylethyl N3 substituent. The computed XLogP3-AA value of 0.6 for the target compound [3] indicates moderate lipophilicity, which is lower than that predicted for the non-hydroxylated 3-phenethyl analog (estimated XLogP ~1.5–2.0 based on fragment contribution methods), reflecting the polarity contribution of the side-chain hydroxyl group. The boiling point of 390.4 ± 52.0 °C at 760 mmHg and flash point of 189.9 ± 30.7 °C further define the thermal handling envelope for this compound.

Physicochemical properties Melting point Lipophilicity

Class-Level Anticancer Activity: 2-Thioxoimidazolidin-4-one Derivatives as Multi-Kinase and Androgen Receptor Modulators

Although no direct anticancer IC50 data have been identified for the specific target compound, the 2-thioxoimidazolidin-4-one scaffold has been extensively validated in oncology research. Key class-level findings include: compound 2h from a 2-thioxoimidazolidin-4-one series demonstrated multi-kinase inhibitory activity against VEGFR-2, c-Met, and PIM-1 with induction of pre-G1 cell cycle arrest and apoptosis in colorectal cancer models [1]; derivatives 14 and 5 from a pyrazole/triazole/benzoxazole-substituted series exhibited IC50 values of 2.33 µg/mL (HePG-2) and 3.98 µg/mL (MCF-7) respectively [2]; compounds 4 and 2 showed cytotoxic effects against HepG2 cells with IC50 values of 0.017 µM and 0.18 µM, outperforming staurosporine (IC50 = 5.07 µM) and 5-FU (IC50 = 5.18 µM) [3]; and pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives achieved IC50 values of 5.22–11.75 µM against androgen-sensitive LNCaP prostate cancer cells with selectivity over non-AR-dependent cells [4]. The N3 substituent identity is a critical determinant of kinase selectivity and AR binding affinity, and the hydroxyl-bearing phenylethyl substituent of the target compound may confer a distinct selectivity fingerprint relative to simple N-aryl or N-alkyl analogs, though direct confirmatory profiling data are not currently available.

Anticancer activity Kinase inhibition Androgen receptor antagonism

3-(2-Hydroxy-1-phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one: High-Impact Research and Industrial Application Scenarios Driven by Differential Evidence


Medicinal Chemistry SAR Exploration of N3-Substituted Thiohydantoins as Androgen Receptor or Kinase Modulators

The target compound's N3-(2-hydroxy-1-phenylethyl) substitution topology provides a structurally distinct pharmacophore relative to C5-hydroxyalkyl positional isomers (e.g., PTH-threonine) and non-hydroxylated N-phenyl or N-phenethyl analogs [1]. Medicinal chemistry teams seeking to explore the impact of a flexible, hydroxyl-bearing side chain on androgen receptor antagonism or multi-kinase inhibition should procure this specific regioisomer to ensure that observed SAR trends are attributable to the N3 side-chain hydroxyl presentation rather than a C5-constrained geometry [2]. Class-level evidence confirms that 2-thioxoimidazolidin-4-one derivatives achieve nanomolar to low-micromolar IC50 values against HepG2, MCF-7, and LNCaP cancer cell lines, with N3 substituent identity being a critical potency determinant [3].

Antioxidant Lead Identification Leveraging the Hydroxyl-Enhanced Thiohydantoin Scaffold

The presence of a side-chain hydroxyl group in the target compound enhances its hydrogen atom donation capacity relative to non-hydroxylated thiohydantoin analogs, a feature associated with improved DPPH radical-scavenging activity in class-level SAR analyses [1]. Research groups screening for antioxidant leads within the thiohydantoin chemical space should prioritize this compound over 3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one (PTH-glycine) or 3-phenethyl-2-thioxoimidazolidin-4-one, as the hydroxyl substituent is predicted to confer superior radical-scavenging kinetics based on class-level evidence [2]. The ISO-certified 98% purity supply further supports reproducible dose-response determination in antioxidant assay workflows [3].

Analytical Reference Standard and Impurity Profiling for Thiohydantoin-Based Drug Candidate Development

With a certified purity specification of NLT 98% and a well-characterized thermal profile (melting point 153–155 °C, boiling point 390.4 °C, flash point 189.9 °C) [1][2], the target compound is suitable for use as an analytical reference standard in HPLC method development, forced degradation studies, and impurity fate-and-purge assessments within pharmaceutical development programs involving thiohydantoin-based drug candidates. The distinct melting point and LogP (0.6) provide unambiguous identity confirmation parameters that differentiate this compound from its positional isomer PTH-threonine (mp 194 °C decomp) and other thiohydantoin analogs [3].

Hydrogen Bond-Directed Crystal Engineering and Co-Crystal Screening

The target compound's expanded hydrogen bond donor/acceptor inventory (HBD = 2, HBA = 3) relative to non-hydroxylated thiohydantoins (HBD = 1, HBA = 2) [1] makes it a valuable co-former candidate in pharmaceutical co-crystal screening campaigns. The side-chain hydroxyl group can participate in intermolecular hydrogen bond networks distinct from those accessible to the ring NH and carbonyl/thioxo groups, potentially enabling the discovery of novel solid forms with improved solubility or stability profiles. Its moderate melting point (153–155 °C) also facilitates thermal co-crystallization methods such as melt granulation or hot-melt extrusion [2].

Quote Request

Request a Quote for 3-(2-hydroxy-1-phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.